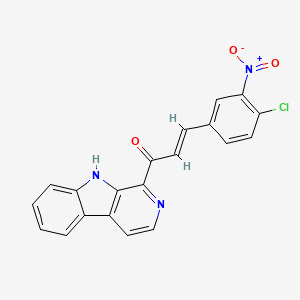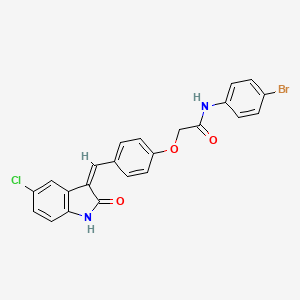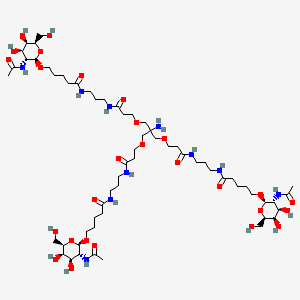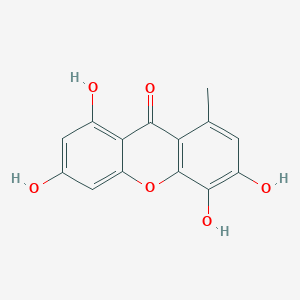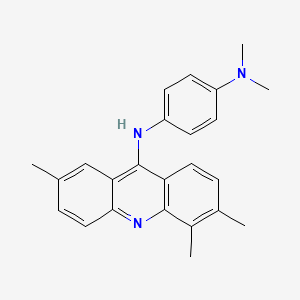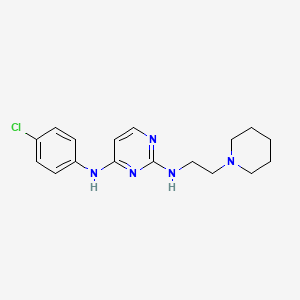
AChE-IN-57
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE-IN-57 is a potent inhibitor of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This compound has shown promise in improving cognitive defects and restoring biochemical mediators, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-57 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing acetylcholinesterase inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of acetylcholinesterase inhibitors like this compound would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process would also include steps for purification, such as crystallization or chromatography, to isolate the desired compound from by-products and impurities .
化学反応の分析
Types of Reactions
AChE-IN-57 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound .
科学的研究の応用
AChE-IN-57 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acetylcholinesterase and the resulting effects on neurotransmission.
Biology: Employed in research on neurodegenerative diseases to understand the role of acetylcholinesterase in cognitive function and memory.
Medicine: Investigated as a potential therapeutic agent for treating Alzheimer’s disease and other conditions involving cognitive decline.
Industry: Utilized in the development of diagnostic assays and screening tools for acetylcholinesterase activity .
作用機序
AChE-IN-57 exerts its effects by inhibiting the activity of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. The compound interacts with the active site of acetylcholinesterase, forming a stable enzyme-inhibitor complex that reduces the enzyme’s activity .
類似化合物との比較
Similar Compounds
Similar compounds to AChE-IN-57 include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with applications in treating dementia.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used in Alzheimer’s therapy
Uniqueness
This compound is unique due to its potent inhibitory activity and its ability to restore biochemical mediators and inhibit reactive oxygen and nitrogen species implicated in neuroinflammation. This makes it a promising candidate for further research and development as a therapeutic agent for neurodegenerative diseases .
特性
分子式 |
C17H22ClN5 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
4-N-(4-chlorophenyl)-2-N-(2-piperidin-1-ylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H22ClN5/c18-14-4-6-15(7-5-14)21-16-8-9-19-17(22-16)20-10-13-23-11-2-1-3-12-23/h4-9H,1-3,10-13H2,(H2,19,20,21,22) |
InChIキー |
VEGUFTMWVKJTLZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCNC2=NC=CC(=N2)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
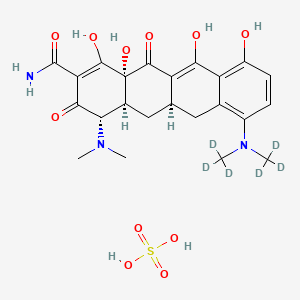
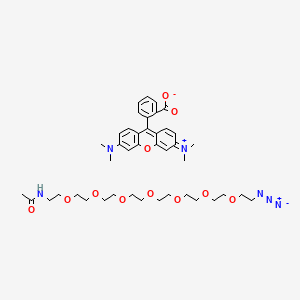
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
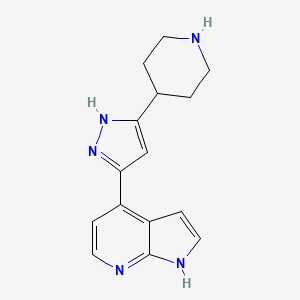
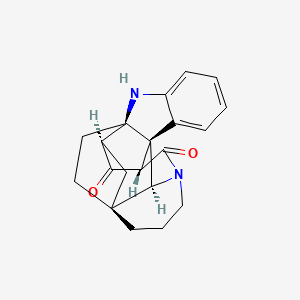
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
